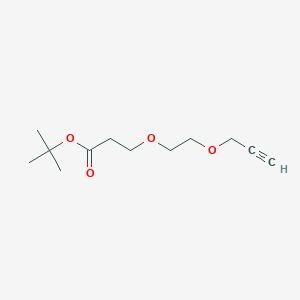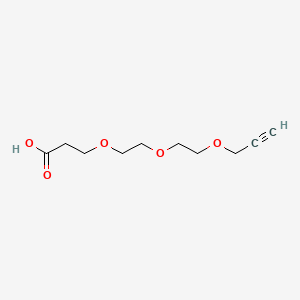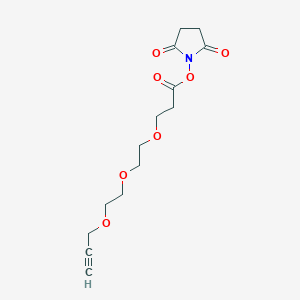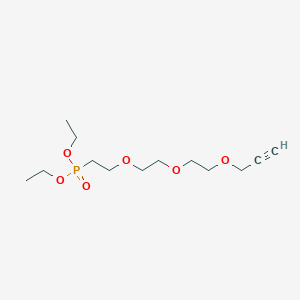
PS423
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PS423 is a substrate-selective inhibitor of protein kinase PDK1. It acts by binding to the PIF-pocket allosteric docking site.
Aplicaciones Científicas De Investigación
Alzheimer's Disease and Amyloid β-Protein
Role in Alzheimer's Disease : PS423 is closely linked with Alzheimer's disease, particularly through its involvement in the production of amyloid β-protein. Mutant presenilins (PS), including PS1 and PS2, are associated with early-onset Alzheimer's disease (AD). Research has shown that fibroblasts from mutation carriers of these genes secrete increased levels of amyloidogenic Aβ42 peptide, which is a major component of AD plaques (Citron et al., 1997); (Moehlmann et al., 2002); (Haass, 1997).
Effect on Amyloid β-Peptide Production : Various mutations in the PS1 gene result in an increase in the production of Aβ42, which is pathogenic in nature and leads to amyloid plaque formation in the brain. This effect was observed in cell and transgenic mouse models expressing mutant forms of PS1 (Duering et al., 2005); (Tomita et al., 1999).
Influence on Early-Onset Familial Alzheimer's Disease (FAD) : PS423 mutations have been directly linked to early-onset FAD. These mutations are known to cause a dominant gain of function that enhances Aβ42 production and promotes cerebral β-amyloidosis (Steiner et al., 1999); (Thinakaran, 1999).
Impact on Cognitive Decline : A decline in CSF amyloid β-peptide 42 (Aβ42) levels, associated with pathogenic mutations in the PS1 gene, precedes cognitive decline in familial Alzheimer disease. This correlation offers a window of opportunity to evaluate potential therapies many years before clinical symptoms occur (Moonis et al., 2005).
Non-Alzheimer's Related Research
Phase-Sensitive Sum Frequency Vibrational Spectroscopy (PS-SFVS) : PS-SFVS has been used to study the air/water interfaces of salt solutions, revealing insights into the relative surface propensities of different ions. This method provides an understanding of the interaction between ions and water surfaces, crucial in atmospheric chemistry (Tian et al., 2011).
Gas Metal Arc Welding (GMAW) of API-X42 Steel Alloy : In industrial applications, research into optimizing GMAW parameters for API-X42 steel alloy has been conducted using a hybrid back propagation neural network (BPNN) and particle swarm optimization (PSO) approach. This research addresses multi-criteria modeling and optimization in welding processes (Moghaddam et al., 2016).
Participatory Scenario Planning (PSP) in Environmental Research : PSP has been used extensively in environmental research for evaluating alternative futures of social-ecological systems. This approach facilitates the appropriate application of scenario tools for environmental management and scientific research (Oteros‐Rozas et al., 2015).
Molecular Mapping in Wheat Cultivation : In agricultural research, molecular mapping of the stripe rust resistance gene YrCH42 in the Chinese wheat cultivar Chuanmai 42 has been conducted, providing valuable insights for improving rust resistance in wheat cultivation (Li et al., 2006).
Propiedades
Número CAS |
1221964-37-9 |
|---|---|
Nombre del producto |
PS423 |
Fórmula molecular |
C25H23F3O9 |
Peso molecular |
524.4452 |
Nombre IUPAC |
Bis(acetoxymethyl) 2-(3-oxo-1-phenyl-3-(4-(trifluoromethyl)phenyl)propyl)malonate |
InChI |
InChI=1S/C25H23F3O9/c1-15(29)34-13-36-23(32)22(24(33)37-14-35-16(2)30)20(17-6-4-3-5-7-17)12-21(31)18-8-10-19(11-9-18)25(26,27)28/h3-11,20,22H,12-14H2,1-2H3 |
Clave InChI |
KNHNCABHIAKMBD-UHFFFAOYSA-N |
SMILES |
O=C(OCOC(C)=O)C(C(C1=CC=CC=C1)CC(C2=CC=C(C(F)(F)F)C=C2)=O)C(OCOC(C)=O)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PS423; PS-423; PS 423; PS 210 AM; PS210-AM; PS210AM; PS-210-AM; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







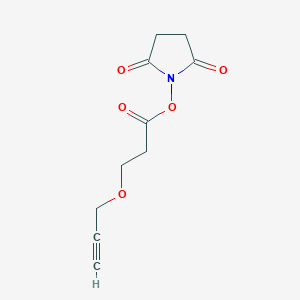
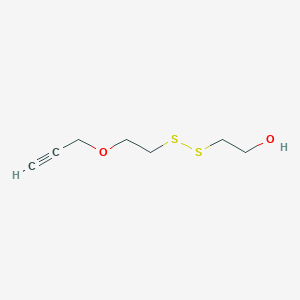

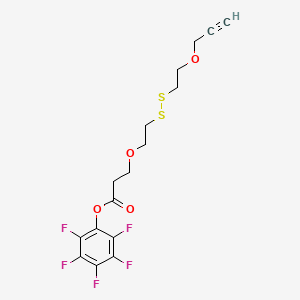
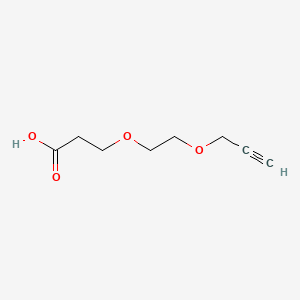
![2-[2-(2-Propynyloxy)ethoxy]ethylamine](/img/structure/B610227.png)
